

An In-depth Technical Guide to Pyridin-2-ylmethanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *pyridin-2-ylmethanamine*

Cat. No.: *B045004*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-2-ylmethanamine, also known as 2-picolylamine, is a versatile heterocyclic organic compound with the formula $C_6H_8N_2$. It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals and as a common bidentate ligand in coordination chemistry.^{[1][2]} This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its key applications. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Pyridin-2-ylmethanamine is a colorless to pale yellow liquid at room temperature, possessing a characteristic amine-like odor.^{[3][4]} It is an air-sensitive compound that is soluble in water and polar organic solvents like ethanol.^{[1][5]} Its basic nature, stemming from the primary amine group, allows it to readily participate in acid-base reactions.^[1]

General and Physical Properties

The fundamental physical constants and identifiers for **pyridin-2-ylmethanamine** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	pyridin-2-ylmethanamine	[4]
Synonyms	2-(Aminomethyl)pyridine, 2-Picolylamine, (2-Pyridylmethyl)amine	[1][4]
CAS Number	3731-51-9	[1]
Molecular Formula	C ₆ H ₈ N ₂	[1][6]
Molecular Weight	108.14 g/mol	[4][6]
Appearance	Colorless to clear yellow-brown liquid	[3][4]
Odor	Amine-like	[4][5]
Density	1.049 g/cm ³ (at 25 °C)	[3][7]
Boiling Point	202-204 °C (at 760 mmHg); 82-85 °C (at 12 mmHg)	[5][7]
Melting Point	-20 °C to 20 °C	[3][5]
Flash Point	90 °C (194 °F)	[3][5]
Refractive Index (n _{20/D})	1.542 - 1.546	[3]

Chemical and Solubility Properties

The chemical reactivity and solubility parameters are critical for the application of **pyridin-2-ylmethanamine** in synthesis and formulation.

Property	Value	Reference(s)
Water Solubility	Soluble (1000 mg/mL at 20 °C)	[5]
Other Solubilities	Soluble in ethanol	[5]
pKa	pK ₁ : 2.31 (+2); pK ₂ : 8.79 (+1) (at 25°C, μ =0.5)	[7]
pH	11-12 (100 g/L in H ₂ O at 20°C)	[5][7]
Stability	Stable under normal temperatures and pressures. Air sensitive.	[3][5]
LogP	0.5403	[6]
Topological Polar Surface Area (TPSA)	38.91 Å ²	[6]

Spectral Data

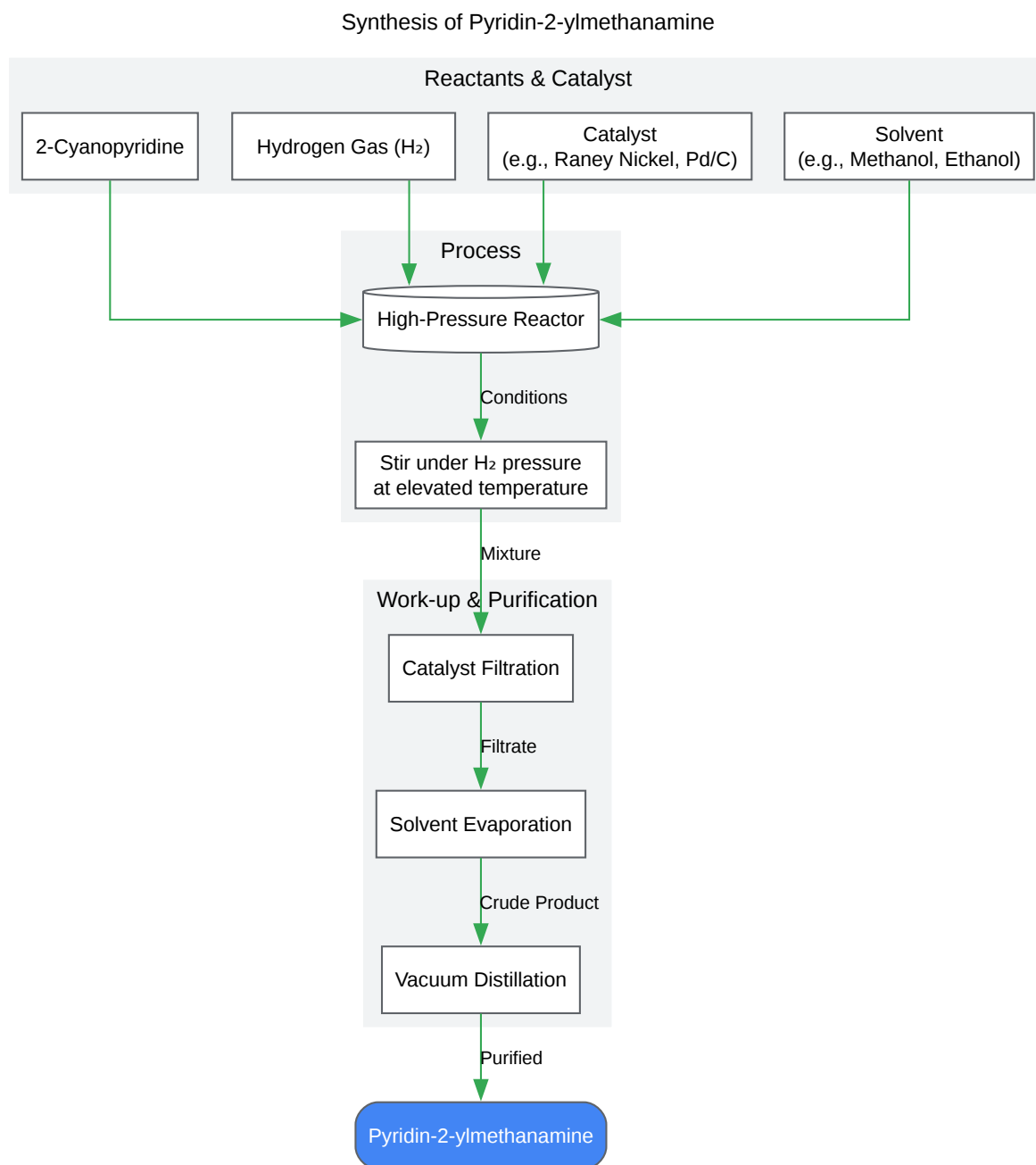
Spectroscopic data is essential for the identification and characterization of **pyridin-2-ylmethanamine**.

Spectroscopy Type	Data Summary
¹ H NMR	The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. The aromatic protons typically appear in the range of δ 7.0-8.5 ppm, while the methylene (-CH ₂) protons adjacent to the amine and the pyridine ring will appear as a singlet around δ 3.8-4.3 ppm. The amine (-NH ₂) protons will appear as a broad singlet.
¹³ C NMR	The carbon NMR spectrum displays six distinct signals. The carbon atoms of the pyridine ring typically resonate in the δ 120-160 ppm region, with the carbon attached to the nitrogen (C2) being the most deshielded. The methylene carbon (-CH ₂) signal is expected to appear further upfield. A reference spectrum is available on SpectraBase.[3]
Mass Spectrometry (MS)	The Electron Ionization (EI) mass spectrum shows a molecular ion peak (M ⁺) at m/z = 108. The fragmentation pattern is characterized by key fragments resulting from the loss of the amino group and cleavage of the pyridine ring. The base peak is often observed at m/z = 80. The full spectrum is available in the NIST Mass Spectrometry Data Center.[5]
Infrared (IR) Spectroscopy	The IR spectrum exhibits characteristic absorption bands. N-H stretching vibrations for the primary amine are expected in the 3300-3500 cm ⁻¹ region. C-H stretching from the aromatic ring appears around 3000-3100 cm ⁻¹ . C=N and C=C stretching vibrations of the pyridine ring are observed in the 1400-1600 cm ⁻¹ range.

Experimental Protocols

Synthesis via Catalytic Hydrogenation of 2-Cyanopyridine

Pyridin-2-ylmethanamine is most commonly prepared by the catalytic hydrogenation of 2-cyanopyridine.^[2] This method is efficient and atom-economical.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Pyridin-2-ylmethanamine**.

Methodology:

- **Reactor Setup:** A high-pressure autoclave reactor is charged with 2-cyanopyridine, a suitable solvent (e.g., methanol or ethanol saturated with ammonia to suppress secondary amine formation), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).
- **Hydrogenation:** The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50-80 bar). The reaction mixture is heated (e.g., to 60-100 °C) and stirred vigorously until hydrogen uptake ceases.
- **Work-up:** After cooling and careful venting of excess hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst.
- **Purification:** The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure **pyridin-2-ylmethanamine**.

Chemical Reactivity and Applications

Role as a Bidentate Ligand

A primary application of **pyridin-2-ylmethanamine** is in coordination chemistry, where it functions as a potent bidentate ligand. It coordinates to metal ions through both the pyridine ring nitrogen and the primary amine nitrogen, forming a stable five-membered chelate ring. This chelating ability is fundamental to its use in catalysis and the formation of spin-crossover complexes.^[2]

Caption: Coordination of **Pyridin-2-ylmethanamine** to a metal center (M).

Synthetic Intermediate

Pyridin-2-ylmethanamine is a valuable intermediate in organic synthesis. It is used in the preparation of:

- **Pharmaceuticals:** It serves as a precursor for compounds with potential antidepressant, analgesic, and trypanocidal activities.^[5]
- **Complex Ligands:** It is a starting material for more elaborate multidentate ligands, such as tris(2-pyridylmethyl)amine (TPA).^[2]

- Catalysts: It is incorporated into catalytic systems, such as Baratta's catalyst ($\text{RuCl}_2(\text{PPh}_3)_2(\text{ampy})$), which is used for transfer hydrogenation reactions.[2]

Safety and Handling

Pyridin-2-ylmethanamine is classified as a corrosive substance. It can cause severe skin burns and eye damage.[4] It is also harmful if swallowed. Due to its air sensitivity, it should be stored under an inert atmosphere.[5][7] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. testbook.com [testbook.com]
- 3. 2-Pyridinemethanamine | $\text{C}_6\text{H}_8\text{N}_2$ | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-Pyridinemethanamine [webbook.nist.gov]
- 6. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 7. Pyridine, 2-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pyridin-2-ylmethanamine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045004#pyridin-2-ylmethanamine-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com